GAD65(247-266) epitope (TFA) GAD65(247-266) epitope (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16607133
InChI: InChI=1S/C109H173N27O27S4.C2HF3O2/c1-11-62(4)89(135-102(157)79(46-55-167-10)128-98(153)76(43-52-164-7)122-90(145)63(5)119-103(158)80(57-67-35-37-68(137)38-36-67)131-99(154)77(44-53-165-8)123-92(147)69(113)59-84(114)138)107(162)120-64(6)91(146)121-73(33-24-50-117-109(115)116)96(151)132-81(56-65-26-14-12-15-27-65)104(159)125-71(31-19-22-48-111)94(149)127-78(45-54-166-9)100(155)133-82(58-66-28-16-13-17-29-66)108(163)136-51-25-34-83(136)105(160)129-75(40-42-86(141)142)101(156)134-88(61(2)3)106(161)130-72(32-20-23-49-112)95(150)126-74(39-41-85(139)140)97(152)124-70(30-18-21-47-110)93(148)118-60-87(143)144;3-2(4,5)1(6)7/h12-17,26-29,35-38,61-64,69-83,88-89,137H,11,18-25,30-34,39-60,110-113H2,1-10H3,(H2,114,138)(H,118,148)(H,119,158)(H,120,162)(H,121,146)(H,122,145)(H,123,147)(H,124,152)(H,125,159)(H,126,150)(H,127,149)(H,128,153)(H,129,160)(H,130,161)(H,131,154)(H,132,151)(H,133,155)(H,134,156)(H,135,157)(H,139,140)(H,141,142)(H,143,144)(H4,115,116,117);(H,6,7)/t62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-;/m0./s1
SMILES:
Molecular Formula: C111H174F3N27O29S4
Molecular Weight: 2536.0 g/mol

GAD65(247-266) epitope (TFA)

CAS No.:

Cat. No.: VC16607133

Molecular Formula: C111H174F3N27O29S4

Molecular Weight: 2536.0 g/mol

* For research use only. Not for human or veterinary use.

GAD65(247-266) epitope (TFA) -

Specification

Molecular Formula C111H174F3N27O29S4
Molecular Weight 2536.0 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C109H173N27O27S4.C2HF3O2/c1-11-62(4)89(135-102(157)79(46-55-167-10)128-98(153)76(43-52-164-7)122-90(145)63(5)119-103(158)80(57-67-35-37-68(137)38-36-67)131-99(154)77(44-53-165-8)123-92(147)69(113)59-84(114)138)107(162)120-64(6)91(146)121-73(33-24-50-117-109(115)116)96(151)132-81(56-65-26-14-12-15-27-65)104(159)125-71(31-19-22-48-111)94(149)127-78(45-54-166-9)100(155)133-82(58-66-28-16-13-17-29-66)108(163)136-51-25-34-83(136)105(160)129-75(40-42-86(141)142)101(156)134-88(61(2)3)106(161)130-72(32-20-23-49-112)95(150)126-74(39-41-85(139)140)97(152)124-70(30-18-21-47-110)93(148)118-60-87(143)144;3-2(4,5)1(6)7/h12-17,26-29,35-38,61-64,69-83,88-89,137H,11,18-25,30-34,39-60,110-113H2,1-10H3,(H2,114,138)(H,118,148)(H,119,158)(H,120,162)(H,121,146)(H,122,145)(H,123,147)(H,124,152)(H,125,159)(H,126,150)(H,127,149)(H,128,153)(H,129,160)(H,130,161)(H,131,154)(H,132,151)(H,133,155)(H,134,156)(H,135,157)(H,139,140)(H,141,142)(H,143,144)(H4,115,116,117);(H,6,7)/t62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-;/m0./s1
Standard InChI Key ZKBXNMANHKRIBC-ZEXQSJFRSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

Introduction

Molecular Characteristics of GAD65(247-266) Epitope (TFA)

Structural Composition and Synthesis

The GAD65(247-266) epitope (TFA) is a 20-amino acid peptide with the chemical formula C111H174F3N27O29S4\text{C}_{111}\text{H}_{174}\text{F}_{3}\text{N}_{27}\text{O}_{29}\text{S}_{4} and a molecular weight of 2535.99 g/mol . Its sequence corresponds to residues 247–266 of the GAD65 protein, which spans the middle region of the enzyme. Post-translational modifications, such as phosphorylation or acetylation, may influence its stability and interactions with immune receptors.

Solid-phase peptide synthesis (SPPS) is the primary method for producing this epitope. SPPS involves sequentially coupling protected amino acids to a resin-bound chain, followed by cleavage and purification to yield the final product. This technique ensures high purity and reproducibility, critical for research and diagnostic applications.

Three-Dimensional Conformation

The epitope’s tertiary structure is stabilized by hydrogen bonding and hydrophobic interactions, which facilitate its binding to MHC class II molecules. Circular dichroism spectroscopy and nuclear magnetic resonance (NMR) studies reveal that the peptide adopts a partially helical conformation in aqueous solutions, a feature that may enhance its immunogenicity.

Immunological Mechanisms and HLA Interactions

MHC Class II Binding and T Cell Activation

GAD65(247-266) epitope (TFA) binds competitively to I-Ag7, an MHC class II allele associated with T1D susceptibility in non-obese diabetic (NOD) mice . Despite its low binding affinity, this interaction triggers CD4+ T cell activation, leading to the destruction of insulin-producing beta cells . The epitope’s middle-region location (residues 247–266) positions it as a key target for autoreactive T cells, which recognize it in the context of HLA-DR-DQ haplotypes .

Epitope Spreading and HLA Genetic Risk

Longitudinal studies demonstrate that autoimmune responses to GAD65 often undergo intramolecular epitope spreading, progressing from the N-terminal to the middle and C-terminal regions . For example, LADA patients frequently exhibit antibodies targeting the N-terminal (GAD65-NAb), whereas T1D and LADY patients show higher reactivity to the C-terminal (GAD65-CAb) and multi-epitope regions . This divergence correlates with HLA-DR-DQ genetic risk:

  • High-risk haplotypes (e.g., DR3 and DR4) are more prevalent in T1D and LADY, associated with multi-epitope GAD65 antibody positivity .

  • Low-risk haplotypes (e.g., DRX/X) are common in LADA, linked to isolated N-terminal reactivity .

Logistic regression analyses confirm that DR3 confers the highest risk for multi-epitope responses (odds ratio: 1.763, p<0.05p < 0.05), underscoring the interplay between genetic background and epitope specificity .

Clinical Implications for Diabetes Subtypes

Stratifying LADY and LADA

LADY patients exhibit clinical and immunological profiles closer to T1D than LADA, characterized by:

  • Higher frequencies of GAD65-CAb (72.1% vs. 43.2% in LADA) .

  • Lower fasting C-peptide levels (0.34 ± 0.15 ng/mL vs. 0.98 ± 0.32 ng/mL in LADA) .

  • Increased insulin dependence within 6–12 months of diagnosis .

These findings position LADY as a transitional phenotype between T1D and LADA, necessitating early insulin therapy to preserve residual beta-cell function.

Diagnostic and Prognostic Value

Epitope-specific GAD65 antibody assays improve risk stratification in autoimmune diabetes:

ParameterT1D/LADY (%)LADA (%)
GAD65-CAb positivity72.143.2
Multi-epitope positivity68.932.5
High-risk HLA genotypes64.728.4

Data derived from Frontiers in Immunology (2022) .

Multi-epitope reactivity and DR3 positivity are predictive of rapid beta-cell decline, guiding personalized treatment strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator